taepeenin D

CAS No.:

Cat. No.: VC1874915

Molecular Formula: C23H28O5

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H28O5 |

|---|---|

| Molecular Weight | 384.5 g/mol |

| IUPAC Name | methyl (4R,4aR,5R,11bS)-5-acetyloxy-4,7,11b-trimethyl-1,2,3,4a,5,6-hexahydronaphtho[2,1-f][1]benzofuran-4-carboxylate |

| Standard InChI | InChI=1S/C23H28O5/c1-13-15-7-10-27-18(15)12-17-16(13)11-19(28-14(2)24)20-22(17,3)8-6-9-23(20,4)21(25)26-5/h7,10,12,19-20H,6,8-9,11H2,1-5H3/t19-,20-,22-,23-/m1/s1 |

| Standard InChI Key | KUDGKETXNRKTHI-OHUMZHCVSA-N |

| Isomeric SMILES | CC1=C2C[C@H]([C@@H]3[C@@](C2=CC4=C1C=CO4)(CCC[C@@]3(C)C(=O)OC)C)OC(=O)C |

| Canonical SMILES | CC1=C2CC(C3C(C2=CC4=C1C=CO4)(CCCC3(C)C(=O)OC)C)OC(=O)C |

Introduction

Chemical Structure and Properties

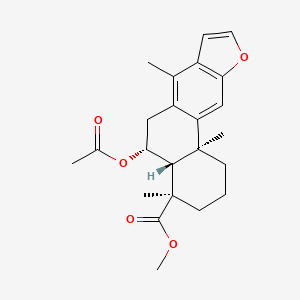

Taepeenin D is chemically identified as methyl (4R,4aR,5R,11bS)-5-acetyloxy-4,7,11b-trimethyl-1,2,3,4a,5,6-hexahydronaphtho[2,1-f]benzofuran-4-carboxylate, with a molecular formula of C₂₃H₂₈O₅ . Its distinctive chemical structure incorporates a benzofuran ring system that distinguishes it from other diterpenoids. The compound has a molecular weight of 384.5 g/mol and possesses several stereogenic centers that contribute to its specific biological activities .

Structural Features

The core structural framework of taepeenin D consists of a fused tetracyclic system with specific stereochemistry at positions C4, C4a, C5, and C11b. The presence of an acetoxy group at C5, a methyl carboxylate at C4, and methyl groups at positions C4, C7, and C11b are characteristic features of this compound . The three-dimensional orientation of these functional groups plays a crucial role in determining the biological activity of taepeenin D.

Physical Properties

Table 1. Physical and Chemical Properties of Taepeenin D

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₈O₅ |

| Molecular Weight | 384.5 g/mol |

| Structural Classification | Cassane-type furanoditerpenoid |

| Stereochemistry | (4R,4aR,5R,11bS) |

| Key Functional Groups | Acetoxy, methyl carboxylate, benzofuran |

| Notable Synonyms | Methyl (4R,4aR,5R,11bS)-5-acetyloxy-4,7,11b-trimethyl-1,2,3,4a,5,6-hexahydronaphtho[2,1-f]benzofuran-4-carboxylate |

Natural Sources and Isolation

Taepeenin D has been identified in several plant species belonging to the Fabaceae family. It was first isolated from Caesalpinia crista, a medicinal plant traditionally used in several Asian countries for treating various ailments . The compound has also been reported in other plant species including Moullava spicata, Hultholia mimosoides, and Senegalia pennata (previously known as Acacia pennata) .

The isolation of taepeenin D typically involves extraction of plant material with organic solvents, followed by various chromatographic techniques to purify the compound. The characterization is generally accomplished through spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The relatively low abundance of this compound in natural sources has prompted researchers to develop synthetic approaches to obtain sufficient quantities for biological evaluation and structural modification studies.

Biological Activities

Hedgehog Signaling Pathway Inhibition

The Hedgehog signaling pathway consists of a complex cascade of molecular interactions that ultimately lead to the activation of Gli transcription factors. These factors regulate the expression of genes involved in cell proliferation, survival, and migration. Taepeenin D appears to interfere with this pathway, preventing the inappropriate activation of Gli-mediated transcription that can contribute to cancer development and progression.

Anti-cancer Properties

Taepeenin D exhibits selective cytotoxicity against cancer cells with increased Hedgehog signaling levels, with IC₅₀ values ranging from 3.2 to 3.4 μM . This selectivity is particularly significant because it suggests that taepeenin D might target cancer cells while sparing normal cells, potentially reducing side effects associated with conventional chemotherapeutic agents.

The anti-cancer potential of taepeenin D is further supported by the growing evidence linking Hedgehog signaling to cancer stem cells in various malignancies, including pancreatic cancer, glioblastoma, multiple myeloma, and chronic myeloid leukemia . Cancer stem cells are believed to be responsible for tumor initiation, progression, and recurrence, as well as resistance to conventional therapies. By targeting the Hedgehog pathway, taepeenin D may potentially eliminate cancer stem cells, addressing a major challenge in cancer treatment.

Other Biological Activities

In addition to its effects on the Hedgehog pathway, cassane-type diterpenes, including taepeenin D and its analogs, have demonstrated anti-inflammatory properties. Studies have evaluated their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 cells, with some compounds achieving 100% NO inhibition after 72 hours of treatment . This suggests that taepeenin D may possess anti-inflammatory activities that could be relevant in diseases characterized by chronic inflammation.

Table 2. Biological Activities of Taepeenin D

Synthesis Approaches

The relatively complex structure of taepeenin D, combined with its limited availability from natural sources, has motivated researchers to develop synthetic routes to obtain this compound and its analogs. Several approaches have been reported in the literature, exploiting different starting materials and synthetic strategies.

Synthesis from Abietic Acid

One efficient approach exploits the structural similarity between taepeenin D and abietic acid, a readily available starting material that serves as the main constituent of rosin . This synthetic route involves the transformation of the tricyclic framework of abietic acid into the tetracyclic system of taepeenin D, with appropriate functionalization to introduce the required substituents.

Construction of Stereogenic Centers

The construction of the C4 stereogenic center represents a significant challenge in the synthesis of taepeenin D. Nakazawa and colleagues have focused on strategies for establishing this stereocenter and constructing the CD benzofuran rings, which are key structural features of the molecule . Their approach contributes to the development of more efficient synthetic routes to access taepeenin D and structurally related compounds.

Synthesis of Analogs

The synthesis of taepeenin D analogs has been pursued to establish structure-activity relationships and potentially enhance the biological properties of the parent compound. For instance, the preparation of 14-desmethyl taepeenin D and related analogs has provided valuable insights into the structural requirements for Hedgehog signaling inhibition . These synthetic efforts enable the exploration of chemical space around the taepeenin D scaffold, potentially leading to compounds with improved pharmacological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume